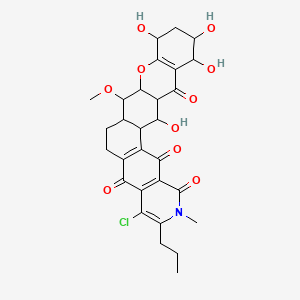

Kibdelone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .

Synthesis Analysis

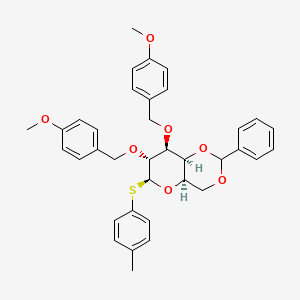

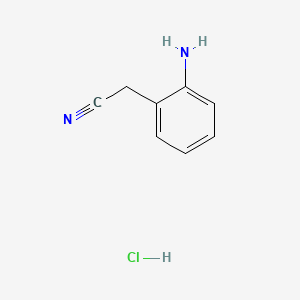

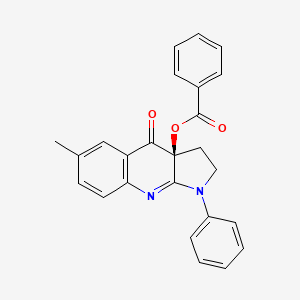

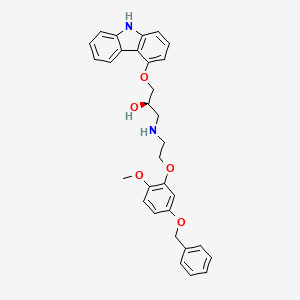

The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .

Molecular Structure Analysis

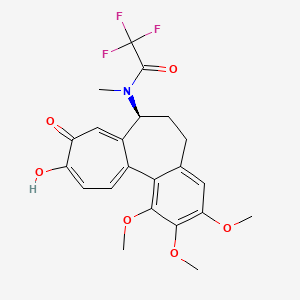

The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .

Chemical Reactions Analysis

Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .

Physical And Chemical Properties Analysis

Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Kibdelone B has been identified as a potent anticancer agent . It exhibits cytotoxicity against a range of human tumor cell lines at low nanomolar concentrations . The presence of the C-7 substituted tetrahydroxanthone pharmacophore is believed to contribute to its anticancer properties .

Antibacterial Properties

Research indicates that Kibdelone B also possesses significant antibacterial activity . This makes it a candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Nematocidal Effects

Kibdelone B displays nematocidal activity , which could be utilized in agricultural research to develop treatments against parasitic nematodes that affect crops .

Synthetic Chemistry

The molecule serves as a challenge in synthetic chemistry , with its complex structure providing a testbed for new synthetic methodologies. The total synthesis of Kibdelone B involves advanced techniques such as In(III)-catalyzed arylation and iodine-mediated oxidative photochemical electrocyclization .

Enzyme Inhibition Studies

Due to its unique structure, Kibdelone B can be used in studies to understand enzyme inhibition, which is crucial for drug development, particularly in identifying targets for treating diseases .

Biological Evaluation of Analogues

Kibdelone B’s structure allows for the creation of analogues that can be biologically evaluated for various activities, including antiproliferative effects. This can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Zukünftige Richtungen

The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .

Wirkmechanismus

Kibdelone B, also known as 8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone, is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .

Target of Action

It is known that kibdelone b is related to lysolipin and albofungin , which suggests that it may have similar targets and roles.

Mode of Action

The mode of action and pharmacology of Kibdelone B has so far received little attention

Biochemical Pathways

It is known that kibdelone b is a natural aromatic polyketide , suggesting that it may affect pathways related to polyketide synthesis or metabolism.

Result of Action

Kibdelone B exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . It also displays significant antibacterial and nematocidal activity . These effects suggest that Kibdelone B may induce cell death in cancer cells and inhibit the growth of bacteria and nematodes.

Action Environment

Given its solubility properties , the presence of certain solvents in the environment may affect its action and stability.

Eigenschaften

IUPAC Name |

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQUJOAWTLZSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)